molecular formula C27H23FN4O3 B2961150 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1185156-08-4

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2961150
CAS No.: 1185156-08-4
M. Wt: 470.504
InChI Key: QKEKFIYCNJNCCH-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a pyrimidoindole derivative characterized by a fused heterocyclic core. Key structural features include:

  • A pyrimido[5,4-b]indole scaffold with a ketone group at position 4.
  • A fluoro atom at position 8, which may enhance metabolic stability and binding affinity.
  • An acetamide side chain at position 5, with the 4-ethoxyphenyl group as the N-substituent.

This structural motif is associated with diverse biological activities, including TLR4 modulation (as seen in related compounds) .

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3/c1-2-35-21-11-9-20(10-12-21)30-24(33)16-32-23-13-8-19(28)14-22(23)25-26(32)27(34)31(17-29-25)15-18-6-4-3-5-7-18/h3-14,17H,2,15-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEKFIYCNJNCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl, fluoro, and ethoxyphenylacetamide groups. Common synthetic methods include:

    Cyclization Reactions: The formation of the pyrimidoindole core can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluoro substituent and benzyl group can be carried out using nucleophilic substitution reactions.

    Amidation Reactions: The final step often involves the formation of the acetamide linkage through amidation reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties, such as anti-cancer or anti-inflammatory activities, can be explored through in vitro and in vivo studies.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide depends on its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Its planar structure may allow it to intercalate into DNA, affecting replication and transcription processes.

The specific molecular targets and pathways involved can be elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrimido[5,4-b]indole derivatives with variations in the acetamide N-substituent. Below is a comparative analysis of structurally analogous compounds:

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent on Acetamide Key Features
Target Compound C₂₆H₂₂FN₄O₃ 478.19* 4-ethoxyphenyl Ethoxy group enhances hydrophobicity
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide C₂₇H₂₄FN₄O₄ 503.19 3,4-dimethoxyphenyl Methoxy groups improve solubility
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide C₂₆H₂₀ClFN₄O₂ 474.92 3-chloro-4-methylphenyl Chlorine increases electronegativity
N-Cyclopentyl-2-((4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)thio)acetamide C₂₄H₂₃N₅O₂S 457.54 Cyclopentyl Sulfur linkage alters conformation

*Calculated based on isotopic mass data from analogous structures.

Crystallographic and Conformational Insights

  • Compound 3 in (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrimidoindole): XRD analysis reveals planar pyrimidoindole cores stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound .

Biological Activity

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the indole derivative class. Its unique structural features, including a pyrimidoindole core and various functional groups, contribute to its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features:

  • Pyrimidoindole Core : Known for its biological significance.
  • Fluoro and Benzyl Moieties : These enhance the compound's chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity :
    • The compound has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria.
    • A study highlighted its effectiveness with Minimum Inhibitory Concentrations (MIC) ranging from 0.56 to 12.50 μM against multiple bacterial species, indicating strong antimicrobial properties .
  • Antifungal Activity :
    • The compound also demonstrates antifungal activity, with MIC values indicating effective inhibition of fungal growth. For instance, certain derivatives have shown MIC values as low as 2.31 μM .
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves interaction with cellular pathways that regulate cell proliferation and apoptosis .

The precise mechanism of action for this compound typically involves:

  • Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, altering their activity and leading to therapeutic effects.
  • Modulation of Signaling Pathways : Evidence suggests it may affect pathways related to inflammation and cell growth .

Case Studies

  • Antibacterial Efficacy :
    A comparative study assessed the antibacterial activity of various derivatives, finding that modifications in the structure significantly influenced efficacy. The most active derivatives exhibited MIC values lower than 5 μM against resistant strains .
  • In Vitro Anticancer Studies :
    Research involving different cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamideChlorine substituent on phenyl ringDifferent antibacterial profiles
2-(3-benzylpyrimidin-4(3H)-one)Lacks indole coreLower biological activity due to simpler structure

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